(R)-Darifenacin-d4 Hydrobromide is a deuterated analog of Darifenacin Hydrobromide, a pharmaceutical compound primarily recognized for its application in treating overactive bladder symptoms. The "d4" designation indicates the substitution of four hydrogen atoms with four deuterium isotopes in its molecular structure. This isotopic substitution allows for easier tracking and quantification of the compound in biological samples using techniques like mass spectrometry. Consequently, (R)-Darifenacin-d4 Hydrobromide serves as a valuable tool in pharmacokinetic studies, enabling researchers to investigate the absorption, distribution, metabolism, and excretion of Darifenacin Hydrobromide within living organisms. []
(R)-Darifenacin-d4 Hydrobromide is a deuterated form of darifenacin, an antimuscarinic agent primarily used for the treatment of overactive bladder. This compound is notable for its selective action on muscarinic receptors, particularly the M3 subtype, which plays a significant role in bladder control. The deuteration of darifenacin enhances its pharmacokinetic properties and allows for more precise studies in pharmacological research.
(R)-Darifenacin-d4 Hydrobromide can be synthesized from darifenacin through a process that incorporates deuterium, typically using deuterated solvents or reagents during the synthesis. The compound is classified under the category of pharmaceutical compounds and is often utilized in research settings to study drug metabolism and receptor interactions.
The synthesis of (R)-Darifenacin-d4 Hydrobromide involves several steps, primarily focusing on the introduction of deuterium atoms into the darifenacin structure. The process typically includes:
The detailed synthetic route can be described as follows:
(R)-Darifenacin-d4 Hydrobromide features a complex molecular structure characterized by a pyrrolidine ring and multiple aromatic groups. The incorporation of deuterium atoms is crucial for its identification in analytical studies.
The chemical reactions involving (R)-Darifenacin-d4 Hydrobromide primarily focus on its interaction with muscarinic receptors and metabolic pathways in biological systems.
(R)-Darifenacin-d4 functions by selectively antagonizing muscarinic receptors, specifically targeting the M3 subtype associated with bladder contraction.
Pharmacological studies have demonstrated that (R)-Darifenacin-d4 effectively reduces urinary frequency and urgency in animal models.
(R)-Darifenacin-d4 Hydrobromide is primarily used in scientific research applications:
(R)-Darifenacin-d4 Hydrobromide (CAS: 1261394-25-5) is a deuterium-labeled enantiomer of the antimuscarinic agent darifenacin. Its molecular formula is C₂₈H₂₇D₄BrN₂O₂, with a molecular weight of 511.49 g/mol [4]. The compound features a stereogenic center at the pyrrolidine C3 position, adopting the R-configuration. This contrasts with the pharmacologically active S-enantiomer of non-deuterated darifenacin used therapeutically. The core structure retains the darifenacin scaffold: a diphenylacetamide group linked to a N-substituted pyrrolidine, which connects to a 2,3-dihydrobenzofuran moiety. The hydrobromide (HBr) salt formation enhances crystallinity and stability.
The R-enantiomer is typically isolated via chiral resolution of racemic darifenacin intermediates or through asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., amylose- or cellulose-based columns) is employed for enantiomeric separation. Absolute configuration is confirmed by X-ray crystallography or comparative optical rotation analysis against the reference S-darifenacin standard [4]. The chiral purity of (R)-Darifenacin-d4 Hydrobromide is critical for its utility as an analytical reference standard, ensuring accurate quantification without interference from its enantiomer.
Deuterium atoms are incorporated at four positions on the phenethyl linker attached to the pyrrolidine nitrogen, specifically as -CD₂-CD₂- (ethyl-d₄ group) between the heterocycle and the 2,3-dihydrobenzofuran ring [4]. This labeling is achieved via synthetic routes using deuterated reagents like bromoethyl-d₄-benzofuran. The C-D bonds exhibit high kinetic isotope effects, conferring metabolic stability against oxidative degradation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). This stability is pivotal for the compound’s role in pharmacokinetic studies, minimizing isotopic scrambling and ensuring reliable tracer kinetics [3] [4].
Table 1: Deuterium Labeling Profile
Position | Chemical Group | Number of D Atoms | Stability Characteristics |
---|---|---|---|
Side chain | Phenethyl linker | 4 (CD₂-CD₂) | High resistance to metabolic oxidation; negligible H/D exchange in physiological conditions |
Non-deuterated darifenacin hydrobromide (CAS: 133099-07-7) has the molecular formula C₂₈H₃₁BrN₂O₂ (MW: 507.47 g/mol). The deuteration in (R)-Darifenacin-d4 Hydrobromide increases its molecular weight by ~4 atomic mass units (AMU), a key identifier in mass spectrometry. Isotopic substitution induces subtle steric and electronic changes:
Table 2: Structural Comparison
Property | (R)-Darifenacin-d4 HBr | Darifenacin HBr (Non-deuterated) | Analytical Impact |
---|---|---|---|
Molecular Formula | C₂₈H₂₇D₄BrN₂O₂ | C₂₈H₃₁BrN₂O₂ | Distinct m/z in MS (511.49 vs 507.47) |
Molecular Weight | 511.49 g/mol | 507.47 g/mol | Chromatographic resolution (RT differences) |
Key Spectral Markers | C-D stretch (²¹⁵⁰⁻²²⁵⁰ cm⁻¹) | C-H stretch (²⁹⁰⁰ cm⁻¹) | Differentiation via IR/Raman |
Crystallographic data for (R)-Darifenacin-d4 Hydrobromide remains limited in public databases. However, analogous darifenacin salts exhibit monoclinic or orthorhombic crystal systems. The HBr salt forms a 1:1 ionic complex, with protonation occurring at the pyrrolidine nitrogen. This facilitates strong Coulombic interactions with the bromide anion, often forming hydrogen-bonded dimers via N⁺-H···Br⁻ and amide C=O···H-N bonds. Deuterium substitution can influence crystal packing via isotopic effects on unit cell parameters. For example:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7